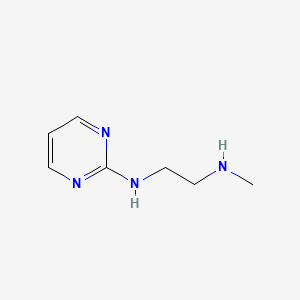![molecular formula C11H7NO3S B8640192 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 60206-84-0](/img/structure/B8640192.png)
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of naphthoquinone derivatives with thiourea or thioacetamide under specific conditions. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with thiourea in the presence of a base such as triethylamine in dimethylformamide or dimethylsulfoxide yields the desired thiazole compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthothiazoles.
Aplicaciones Científicas De Investigación
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, leading to the induction of reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . The compound’s ability to interact with various molecular pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Naphtho[2,3-d][1,2,3]triazole: Another heterocyclic compound with a similar naphthalene-thiazole structure.
Naphtho[1,2-d]imidazoles: Compounds with similar biological activities and structural features.
Uniqueness: 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its specific inhibitory effects on enzymes like dihydroorotate dehydrogenase and its potential applications in both biological and industrial fields. Its unique structural properties also contribute to its distinct reactivity and functionalization potential.
Propiedades
Número CAS |
60206-84-0 |
|---|---|
Fórmula molecular |
C11H7NO3S |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
1,1-dioxobenzo[g][1,2]benzothiazol-3-one |
InChI |
InChI=1S/C11H7NO3S/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)16(14,15)12-11/h1-6H,(H,12,13) |
Clave InChI |
GBSKHRJNENIIEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Methanesulfonyl-1',2',3',6'-tetrahydro-[2,4']bipyridinyl-5-ol](/img/structure/B8640118.png)



![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)

![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)

![Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate](/img/structure/B8640214.png)
![2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8640217.png)



